molecular formula C10H12O3 B1585076 1-(2,4-Dihydroxyphenyl)butan-1-one CAS No. 4390-92-5

1-(2,4-Dihydroxyphenyl)butan-1-one

Cat. No. B1585076
CAS RN: 4390-92-5
M. Wt: 180.2 g/mol
InChI Key: IWADIQGGJLCBRK-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)butan-1-one, also known by its CAS Number 4390-92-5, is an aromatic ketone . It has a molecular weight of 180.2 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dihydroxyphenyl)butan-1-one is represented by the formula C10H12O3 . Its InChI code is 1S/C10H12O3/c1-2-3-9(12)8-5-4-7(11)6-10(8)13/h4-6,11,13H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

1-(2,4-Dihydroxyphenyl)butan-1-one is a solid at room temperature . It is soluble in ethanol, ether, and dichloromethane, but has a lower solubility in water .

Scientific Research Applications

Crystallographic Structure Analysis

  • Crystallographic Structure Insights : The crystallographic structure of compounds related to 1-(2,4-Dihydroxyphenyl)butan-1-one has been explored through x-ray analysis. This research provides valuable insights into the molecular structure and spatial arrangement of these compounds (Shi & Jiang, 1999).

Metabolites and Biological Activity

  • Metabolites from Endophytic Fungi : Studies have identified new metabolites related to 1-(2,4-Dihydroxyphenyl)butan-1-one, exhibiting herbicidal, antifungal, and antibacterial activities. This discovery expands the understanding of the biological activities and potential applications of these compounds (Dai et al., 2006).

Electrochemical Applications

  • Electrochemical Conversion : Research has investigated the electrocatalytic hydrogenation of compounds similar to 1-(2,4-Dihydroxyphenyl)butan-1-one. This study is significant for understanding the electrochemical properties and potential industrial applications of these substances (Bryan & Grimshaw, 1997).

Antimicrobial and Anticancer Potential

  • Biological Activities : Compounds derived from 1-(2,4-Dihydroxyphenyl)butan-1-one have shown promising results in terms of antimicrobial and anticancer activities. This research highlights the therapeutic potential of these compounds in medical applications (Wang et al., 2021).

Catalysis and Chemical Synthesis

  • Catalytic Applications : Studies have demonstrated the use of bimetallic catalysts in reactions involving compounds similar to 1-(2,4-Dihydroxyphenyl)butan-1-one. This research is crucial for the development of new catalytic methods in chemical synthesis (Morad et al., 2017).

Hydrolysis and Structural Effects

  • Hydrolysis Studies : The intramolecular hydrolysis of aryl chloroalkyl ketones, related to 1-(2,4-Dihydroxyphenyl)butan-1-one, has been studied. This research provides insights into the chemical behavior and reaction mechanisms of these compounds (Kalyanam & Likhate, 1987).

Natural Product Chemistry

  • Glucosides in Raspberry Fruit : The isolation of glucosides related to 1-(2,4-Dihydroxyphenyl)butan-1-one from raspberry fruit underlines the significance of these compounds in natural product chemistry and potential food applications (Pabst et al., 1990).

Catalytic Decomposition

  • Decomposition Studies : Research has delved into the catalytic decomposition of diazo derivatives of compounds similar to 1-(2,4-Dihydroxyphenyl)butan-1-one. This study is relevant for understanding the chemical stability and reaction pathways of these substances (Manitto et al., 1999).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-3-9(12)8-5-4-7(11)6-10(8)13/h4-6,11,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWADIQGGJLCBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195983
Record name 2',4'-Dihydroxybutyrophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(2,4-Dihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(2,4-Dihydroxyphenyl)butan-1-one

CAS RN

4390-92-5
Record name 4-Butanoylresorcinol
Source CAS Common Chemistry
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Record name 4-Butanoylresorcinol
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Record name 4390-92-5
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Record name 2',4'-Dihydroxybutyrophenone
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Record name 2',4'-dihydroxybutyrophenone
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Record name 4-BUTANOYLRESORCINOL
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Record name 1-(2,4-Dihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

73 °C
Record name 1-(2,4-Dihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of resorcinol (1.5 g) and butyric acid (2.9 mL) in 1,2-dichloroethane (45 mL) was added ZnCl2 (3.22 g) and the mixture then heated at 150° C. under nitrogen for 5 hr. The reaction mixture was cooled, poured onto 1N HCl/brine and extracted (3×EtOAc). After washing with 0.1N K2CO3, then twice with brine, the organic layer was dried and evaporated. Chromatography of the residue (silica gel; hexane/EtOAc 2:1) afforded the title product as a solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
3.22 g
Type
catalyst
Reaction Step One
Name
HCl brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Cortés, MG di Liberto, TS Kaufman, MG Derita… - Food chemistry, 2020 - Elsevier
The antifungal activity of a library of twenty-four aromatic methoximes was examined against five representative postharvest phytopathogenic fungi. The panel included Penicillium …
Number of citations: 10 www.sciencedirect.com
C Jin, J Li, W Su - Journal of Chemical Research, 2009 - journals.sagepub.com
The Friedel–Crafts acylation of 1-naphthol and phenol derivatives with carboxylic acids were investigated by using a catalytic amount of metal-triflate, in particular Yb(OTf) 3 , under …
Number of citations: 3 journals.sagepub.com
A Danova, YE Maulana, E Hermawati… - Indonesian Journal of …, 2023 - ojs3.unpatti.ac.id
Tyrosinase is a crucial enzyme in melanin production to protect the skin from ultraviolet, leading to skin cancers. This study synthesized eight compounds of acyl resorcinol with long-…
Number of citations: 2 ojs3.unpatti.ac.id

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